molecular formula C16H25F2NO6S B14050315 Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate

Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate

Cat. No.: B14050315
M. Wt: 397.4 g/mol
InChI Key: KFJSRFXOUWXTBB-OQMXJKOCSA-N
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Description

Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate involves several steps. One common method includes the epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters . This process typically requires a strong base as a promoter and an electron-withdrawing N-protective group in the substrates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the amino group could produce various substituted amines .

Scientific Research Applications

Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluoro and methyl groups contribute to the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate ((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL)methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoro and hydroxyl groups, along with the bicyclic structure, sets it apart from other similar compounds .

Properties

Molecular Formula

C16H25F2NO6S

Molecular Weight

397.4 g/mol

IUPAC Name

methyl (2S,3S)-2-amino-3-[[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methylsulfonyloxy]-4,4-difluoro-3-methylbutanoate

InChI

InChI=1S/C16H25F2NO6S/c1-14(2)9-5-6-16(14,10(20)7-9)8-26(22,23)25-15(3,13(17)18)11(19)12(21)24-4/h9,11,13H,5-8,19H2,1-4H3/t9?,11-,15+,16+/m1/s1

InChI Key

KFJSRFXOUWXTBB-OQMXJKOCSA-N

Isomeric SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O[C@@](C)([C@@H](C(=O)OC)N)C(F)F)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC(C)(C(C(=O)OC)N)C(F)F)C

Origin of Product

United States

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